molecular formula C8H6N2O3 B1355421 5-Nitroisoindolin-1-one CAS No. 876343-38-3

5-Nitroisoindolin-1-one

Cat. No. B1355421
M. Wt: 178.14 g/mol
InChI Key: CZXUANYPXDFFOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

The isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .


Chemical Reactions Analysis

Isoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .


Physical And Chemical Properties Analysis

5-Nitroisoindolin-1-one has a density of 1.5±0.1 g/cm3 . Its boiling point is 505.8±50.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

1. Electron Paramagnetic Resonance (EPR) Oximetry Probes

Isoindoline nitroxides, including derivatives of 5-Nitroisoindolin-1-one, are being studied for their potential as EPR oximetry probes. These compounds exhibit low cytotoxicity and moderate rates of biological reduction, making them suitable for use in viable biological systems. The studies have evaluated various analogs like CTMIO, QATMIO, and TMIO for their oxygen sensitivity and metabolic kinetics, demonstrating their potential utility in EPR studies, especially for oximetry (Khan et al., 2011); (Shen et al., 2002).

2. Antimicrobial and Antifungal Agents

New analogs of nitroisoindoline-1,3-diones have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed moderate biological activities, indicating their potential as antibacterial or antifungal agents upon further modifications (Sankhe & Chindarkar, 2021).

3. Spin Probes and Labels

Isoindolin-2-yloxyls, including derivatives like 5-nitro-1,1,3,3-tetramethylisoindolin-2-yloxyl, are explored as stable free radicals for potential use as spin probes/labels. Their unique EPR spectra and small linewidths compared to the TEMPO family of radicals make them interesting candidates for spin probe measurements (Bolton et al., 1993).

4. Synthesis of Water-Soluble Nitroxides

Research has been conducted on the synthesis of water-soluble nitroxides from isoindoline, including 5-nitroisoindolin-1-one derivatives. These compounds are important for their potential in biomedical applications, particularly as EPR probes owing to their water solubility and stability under physiological conditions (Reid & Bottle, 1998).

5. Organic Radical Batteries

The 1,1,3,3-tetramethylisoindolin-2-yloxyl class of nitroxides, a derivative of 5-nitroisoindolin-1-one, has been reported as an organic electrode material for batteries. These compounds demonstrate high oxidation potential and good performance in high-voltage organic radical batteries, indicating their potential in environmentally benign energy storage solutions (Hansen et al., 2018).

6. Synthesis of Spin-labeled Porphyrins

Research has involved synthesizing isoindoline nitroxide-containing porphyrins, useful in developing fluorescent and EPR probesfor various applications. These compounds have been characterized by different spectroscopic techniques, revealing their potential as both fluorescent and EPR probes in biological and chemical studies (Liu et al., 2017).

7. Synthesis of Fullerene Spin Probes

Fullerene isoindoline nitroxides have been synthesized for use as novel biological spin probes. These compounds retain similar electrochemical properties and redox reaction mechanisms as their parent nitroxides, making them suitable for electron paramagnetic resonance spectroscopy in biological systems (Yan et al., 2015).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Isoindolin-1-ones have been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases . They have been widely studied for several decades . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) .

properties

IUPAC Name

5-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXUANYPXDFFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554126
Record name 5-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisoindolin-1-one

CAS RN

876343-38-3
Record name 5-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1H-isoindol-1-one
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Synthesis routes and methods I

Procedure details

AIBN (84 mg, 0.51), NBS (1.1 gram, 6.4 mmol), and the methyl 2-methyl-4-nitrobenzoate (1 g, 5.1 mmol) from step 1 of this example were suspended in CCl4 and the mixture heated under N2 at 79 C overnight. The solution was filtered, and concentrated in vacuum. The residue was dissolved in 7 N ammonia in methanol (15 ml) and the solution stirred for 2 hours at RT. The mixture was concentrated in vacuum. and the resulting solid suspended in EtOAc (21.5 ml), heated at 80° C. for 30 minutes with stirring, cooled RT and aged at −20° C. for the 3 days. The solid was isolated by filtration to give the titled compound.
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84 mg
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1.1 g
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1 g
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Synthesis routes and methods II

Procedure details

A suspension of methyl 2-(bromomethyl)-4-nitrobenzoate in ammonium solution (7 N in methanol, 5 mL) was stirred at room temperature for 2 hours and concentrated in vacuum to obtain a yellow solid. This crude solid was triturated with ethyl acetate (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the product 5-nitroisoindolin-1-one as yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.04 (br s, 1H), 8.48 (d, 1H, J=2.0 Hz), 8.25 (dd, 1H, J=2.0 Hz, 8.4 Hz), 7.91 (d, 1H, J=8.4 Hz), 4.51 (s, 2H).
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5 mL
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Synthesis routes and methods III

Procedure details

AIBN (58.6 mg, 0.357 mmol), NBS (785 mg, 4.46 mmol), and 2-methyl-4-nitrobenzoic acid methyl ester (696 mg, 3.57 mmol) were suspended in CCl4 (35 mL) in a sealed tube. The above mixture was flushed with N2 for 5 min and heated at 80° C. for 22 h. After cooling, the solid was filtered off and the filtrate was concentrated to dryness to obtain a crude light-brown solid. To above solid was added NH3 (7 N in MeOH, 5 mL), and the mixture was stirred at rt for 2 h and concentrated in vacuo to obtain a yellow solid. This crude solid was triturated with EtOAc (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the title compound as yellow solid. 1H NMR (DMSO-d6, 400 MHz): δ=4.51 (s, 2H), 7.13 (brs, 2H), 7.91 (d, 1H, J=8.4 Hz), 8.25 (dd, 1H, J=2.0 & 8.4 Hz), 8.48 (d, 1H, J=2.0 Hz), 9.04 (brs, 1H). MS (ES+): m/z 179.22 (100) [MH+]. HPLC: tR32 2.14 min (ZQ2000, polar—5 min).
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58.6 mg
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785 mg
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696 mg
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35 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Orito, M Miyazawa, T Nakamura… - The Journal of …, 2006 - ACS Publications
… m-Nitrobenzylamine (14f) gave a single benzolactam, 5-nitroisoindolin-1-one 18f, exclusively. 3,5-Dinitrobenzylamine thus gave no benzolactam at all. Additional results for …
Number of citations: 224 pubs.acs.org
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
… To crude 2-(2-hydroxy-2-methylpropyl)-6-methoxy-5-nitroisoindolin-1-one (78, 0.72 mmol) in a mixture of EtOH (15 mL) and water (1.5 mL) were added iron powder (134 mg, 2.4 mmol) …
Number of citations: 148 pubs.acs.org
C Shinji, S Maeda, K Imai, M Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
A series of hydroxamic acid derivatives bearing a cyclic amide/imide group as a linker and/or cap structure, prepared during our structural development studies based on thalidomide, …
Number of citations: 75 www.sciencedirect.com
L Liu, SH Bai, Y Li, LX Wang, Y Hu… - The Journal of organic …, 2017 - ACS Publications
A three-component cascade cyclization was developed to synthesize 2,3-diarylisoindolin-1-one by using 2-formylbenzonitrile, arenes, and diaryliodonium salts. The process underwent …
Number of citations: 18 pubs.acs.org
C Yang, X Zhang, D Zhang-Negrerie… - The Journal of Organic …, 2015 - ACS Publications
The synthesis of an undocumented skeleton of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones has been discovered and reported. The reaction consists of an intramolecular cyclization …
Number of citations: 27 pubs.acs.org
D Yang, H Xu, D Huang, H Zhao - Synthesis, 2023 - thieme-connect.com
The synthesis of N-unprotected isoindolinones via rhodium(III)-catalyzed intramolecular C(sp 3 )–H amidation of various 2-methyl-N-substituted benzamides is developed. This protocol …
Number of citations: 0 www.thieme-connect.com

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